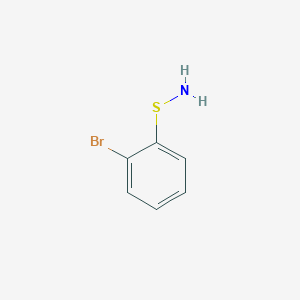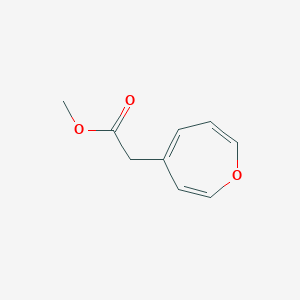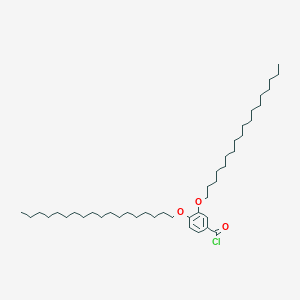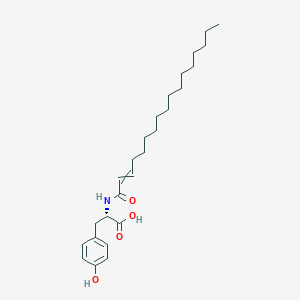![molecular formula C20H24N2O2S B14217204 [1,1'-Biphenyl]-4-carboxamide, N-[5-[(mercaptoacetyl)amino]pentyl]- CAS No. 828919-89-7](/img/structure/B14217204.png)
[1,1'-Biphenyl]-4-carboxamide, N-[5-[(mercaptoacetyl)amino]pentyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-4-carboxamide, N-[5-[(mercaptoacetyl)amino]pentyl]-: is a complex organic compound characterized by the presence of a biphenyl core with a carboxamide group and a mercaptoacetyl-substituted pentyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-carboxamide, N-[5-[(mercaptoacetyl)amino]pentyl]- typically involves multi-step organic reactions. One common approach is to start with the biphenyl core and introduce the carboxamide group through an amide coupling reaction. The mercaptoacetyl-substituted pentyl chain can be attached via a thiol-ene reaction, which involves the addition of a thiol group to an alkene.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The mercaptoacetyl group can undergo oxidation to form disulfides.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Halogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology: In biological research, [1,1’-Biphenyl]-4-carboxamide, N-[5-[(mercaptoacetyl)amino]pentyl]- can be used to study protein-ligand interactions due to its ability to form stable complexes with proteins.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-4-carboxamide, N-[5-[(mercaptoacetyl)amino]pentyl]- involves its interaction with specific molecular targets. The mercaptoacetyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The biphenyl core can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparación Con Compuestos Similares
[1,1’-Biphenyl]-4-carboxamide: Lacks the mercaptoacetyl-substituted pentyl chain.
N-[5-[(mercaptoacetyl)amino]pentyl]-carboxamide: Lacks the biphenyl core.
Uniqueness: The combination of the biphenyl core and the mercaptoacetyl-substituted pentyl chain in [1,1’-Biphenyl]-4-carboxamide, N-[5-[(mercaptoacetyl)amino]pentyl]- provides a unique structure that allows for diverse chemical reactivity and biological interactions, making it a valuable compound for various applications.
Propiedades
Número CAS |
828919-89-7 |
|---|---|
Fórmula molecular |
C20H24N2O2S |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
4-phenyl-N-[5-[(2-sulfanylacetyl)amino]pentyl]benzamide |
InChI |
InChI=1S/C20H24N2O2S/c23-19(15-25)21-13-5-2-6-14-22-20(24)18-11-9-17(10-12-18)16-7-3-1-4-8-16/h1,3-4,7-12,25H,2,5-6,13-15H2,(H,21,23)(H,22,24) |
Clave InChI |
PLDBDKOMOBRBCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCCCCNC(=O)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Methyl(pentadecyl)amino]benzaldehyde](/img/structure/B14217127.png)


![4-[(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B14217148.png)

![N-Butyl-N'-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea](/img/structure/B14217151.png)


![3-{[2-(Prop-2-en-1-yl)phenyl]methylidene}-2H-1-benzopyran-2,4(3H)-dione](/img/structure/B14217172.png)
![N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine](/img/structure/B14217176.png)


![2-[6-(2-Acetylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14217196.png)
![N-[(4-Methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B14217210.png)
